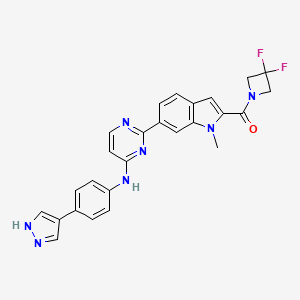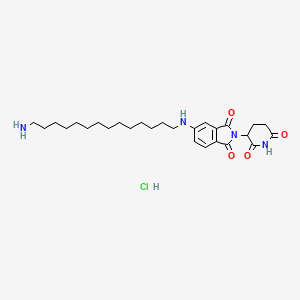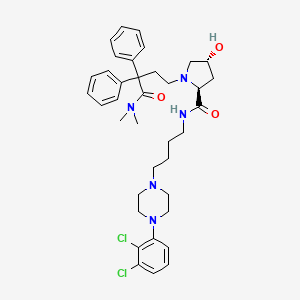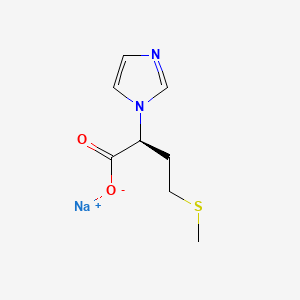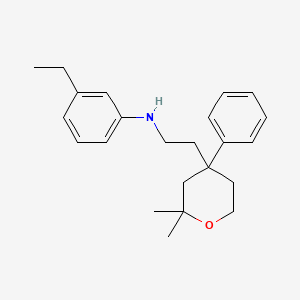
Icmt-IN-43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-43 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases . This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer research and therapy .
Méthodes De Préparation
The synthesis of Icmt-IN-43 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure . The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
Icmt-IN-43 primarily acts as an inhibitor of ICMT and does not undergo extensive chemical reactions itself. it is involved in the inhibition of the carboxylmethylation process of ICMT substrates . The major products formed from these reactions are the non-methylated forms of the ICMT substrates .
Applications De Recherche Scientifique
It has shown promising results in inhibiting the proliferation of various cancer cell lines, including pancreatic and glioblastoma cells . Additionally, it has been explored for its role in regulating inflammatory responses in macrophages and other immune cells . The compound’s ability to modulate the Ras signaling pathway makes it a valuable tool in studying cancer biology and developing new therapeutic strategies .
Mécanisme D'action
Icmt-IN-43 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition prevents the carboxylmethylation of ICMT substrates, which include several oncogenic proteins such as Ras . By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the Ras signaling pathway and its downstream effectors .
Comparaison Avec Des Composés Similaires
Icmt-IN-43 is unique in its high potency as an ICMT inhibitor, with an inhibitory concentration (IC50) value of 0.04 μM . Similar compounds include cysmethynil, an indole-based ICMT inhibitor identified through high-throughput screening . Other compounds developed by researchers at various institutions have also shown potential as ICMT inhibitors, but this compound stands out due to its high efficacy and specificity .
Propriétés
Formule moléculaire |
C23H31NO |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-ethylaniline |
InChI |
InChI=1S/C23H31NO/c1-4-19-9-8-12-21(17-19)24-15-13-23(20-10-6-5-7-11-20)14-16-25-22(2,3)18-23/h5-12,17,24H,4,13-16,18H2,1-3H3 |
Clé InChI |
OIVMKFNBMAPQDR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


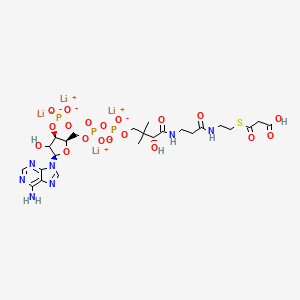
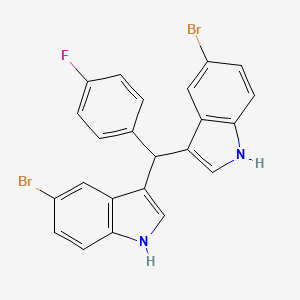
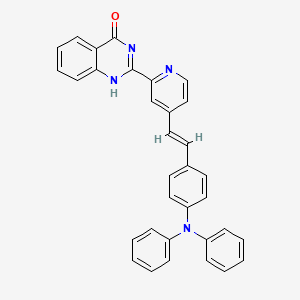
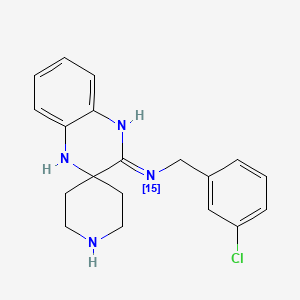
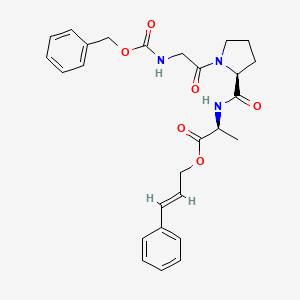
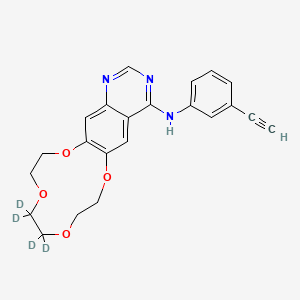
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
